molecular formula C7H13NO2 B1660762 Tert-butyl Aziridine-2-carboxylate CAS No. 82912-42-3

Tert-butyl Aziridine-2-carboxylate

Cat. No.: B1660762
CAS No.: 82912-42-3
M. Wt: 143.18 g/mol
InChI Key: MPJDBUSCAUGUHB-UHFFFAOYSA-N
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Description

Tert-butyl Aziridine-2-carboxylate: is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tert-butyl Aziridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the context of polymer synthesis. The compound is known to undergo anionic ring-opening polymerization (AROP) due to the presence of the electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . This reaction allows the synthesis of low-molecular-weight poly(BocAz) chains, which can be further deprotected to produce linear polyethyleneimine . The interactions of this compound with enzymes, proteins, and other biomolecules are primarily driven by its ability to form reactive intermediates that can participate in nucleophilic ring-opening reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. The compound’s ability to undergo ring-opening reactions makes it a valuable tool for modifying cell surface proteins and other biomolecules. These modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the deprotection of poly(BocAz) using trifluoroacetic acid (TFA) produces linear polyethyleneimine, which is widely studied for applications such as non-viral gene transfection . The effects of this compound on cellular function are thus closely linked to its chemical reactivity and the resulting biochemical modifications.

Molecular Mechanism

The molecular mechanism of this compound involves its activation by the BOC group, which facilitates anionic ring-opening polymerization . This activation allows the compound to interact with nucleophiles, leading to the formation of poly(BocAz) chains. The deprotection of these chains using TFA results in the production of linear polyethyleneimine, which can further interact with various biomolecules. The binding interactions, enzyme inhibition or activation, and changes in gene expression induced by this compound are primarily driven by its ability to form reactive intermediates that participate in nucleophilic ring-opening reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to changes in its biochemical activity and interactions. Long-term studies have shown that the deprotection of poly(BocAz) using TFA produces stable linear polyethyleneimine, which retains its biochemical properties over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects such as enhanced gene transfection efficiency and reduced cytotoxicity. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired biochemical outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to polymer synthesis and modification. The compound interacts with enzymes and cofactors that facilitate its anionic ring-opening polymerization and subsequent deprotection to produce linear polyethyleneimine . These metabolic pathways are essential for the compound’s biochemical activity and its ability to modify biomolecules through nucleophilic ring-opening reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s ability to undergo ring-opening reactions allows it to interact with various cellular components, leading to its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by its chemical structure and interactions with targeting signals and post-translational modifications. The compound’s ability to form reactive intermediates through ring-opening reactions allows it to be directed to specific compartments or organelles within the cell . These localization patterns are essential for the compound’s biochemical activity and its ability to modify biomolecules in targeted cellular regions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Ethanolamine:

Industrial Production Methods:

Chemical Reactions Analysis

Properties

IUPAC Name

tert-butyl aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)5-4-8-5/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJDBUSCAUGUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467158
Record name tert-Butyl aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82912-42-3
Record name tert-Butyl aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl aziridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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